molecular formula C10H9IN2O2 B3370884 Ethyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 55899-31-5

Ethyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B3370884
CAS No.: 55899-31-5
M. Wt: 316.09 g/mol
InChI Key: VFZDWCYRVGDZBK-UHFFFAOYSA-N
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Description

Ethyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound belonging to the class of pyrazolo[1,5-a]pyridines, which are heterocyclic aromatic organic compounds

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of ethyl 4-iodopyrazole-3-carboxylate with appropriate halogenating agents under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the cyclization of pyrazole derivatives followed by halogenation and esterification processes.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Various carboxylic acids and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: A wide range of substituted pyrazolo[1,5-a]pyridines.

Scientific Research Applications

Ethyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate has found applications in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals targeting various diseases.

  • Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: The compound interacts with enzymes and receptors involved in biological processes.

  • Pathways: It modulates signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Ethyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrazolo[1,5-a]pyridines, indoles, and pyrazoles.

  • Uniqueness: Its iodine atom and carboxylate group contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZDWCYRVGDZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2N=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231418
Record name Ethyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55899-31-5
Record name Ethyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55899-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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